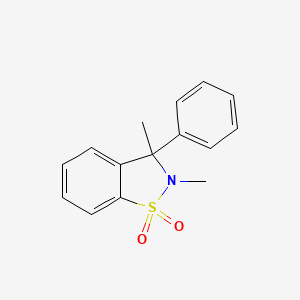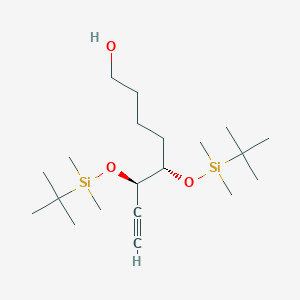
(5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol is a synthetic organic compound characterized by the presence of tert-butyldimethylsilyl groups and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol typically involves multiple steps, starting from simpler precursors. One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The alkyne group can be introduced through a coupling reaction, such as the Sonogashira coupling, using appropriate alkynyl halides and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride for deprotection of silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups and alkyne functionality make it a versatile building block.
Biology and Medicine
This compound may be used in the synthesis of biologically active molecules, such as pharmaceuticals or natural product analogs. The presence of the alkyne group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features may impart desirable properties to polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol depends on its specific application. In chemical reactions, the tert-butyldimethylsilyl groups protect hydroxyl functionalities, allowing selective reactions at other sites. The alkyne group can participate in various coupling reactions, facilitating the formation of complex molecular architectures.
Comparación Con Compuestos Similares
Similar Compounds
- (5S,6R)-5,6-Bis((trimethylsilyl)oxy)oct-7-yn-1-ol
- (5S,6R)-5,6-Bis((tert-butyldiphenylsilyl)oxy)oct-7-yn-1-ol
Uniqueness
Compared to similar compounds, (5S,6R)-5,6-Bis((tert-butyldimethylsilyl)oxy)oct-7-yn-1-ol offers a balance between steric protection and reactivity. The tert-butyldimethylsilyl groups provide robust protection while being relatively easy to remove under mild conditions. This makes the compound particularly useful in multi-step synthetic routes where selective deprotection is required.
Propiedades
Fórmula molecular |
C20H42O3Si2 |
|---|---|
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
(5S,6R)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-yn-1-ol |
InChI |
InChI=1S/C20H42O3Si2/c1-12-17(22-24(8,9)19(2,3)4)18(15-13-14-16-21)23-25(10,11)20(5,6)7/h1,17-18,21H,13-16H2,2-11H3/t17-,18+/m1/s1 |
Clave InChI |
OAKIFYYOCAZRTB-MSOLQXFVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H](CCCCO)[C@@H](C#C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CCCCO)C(C#C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


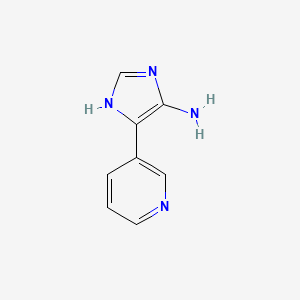

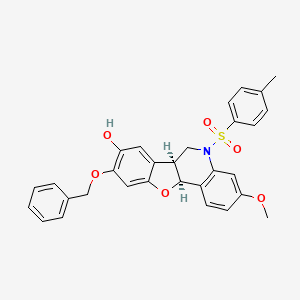

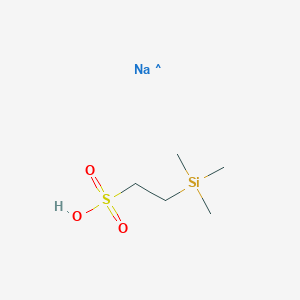
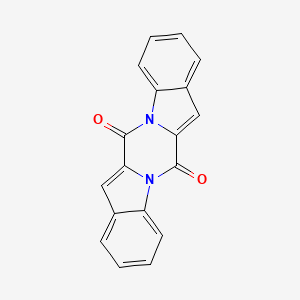
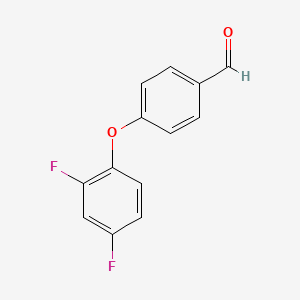

![6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12814917.png)
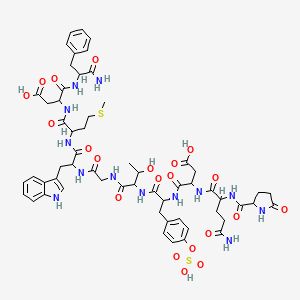
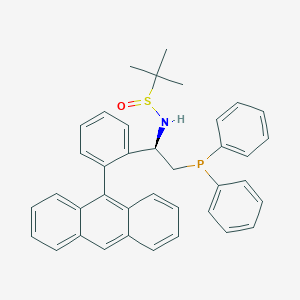
![[(Pyridin-2-yl)amino]methanol](/img/structure/B12814938.png)
![3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12814951.png)
